molecular formula C27H37N3O4 B2673915 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034344-79-9

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2673915
CAS No.: 2034344-79-9
M. Wt: 467.61
InChI Key: QTEDHRBAFBDKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core, a piperazine ring, and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Piperazine Ring: The piperazine ring is then attached via nucleophilic substitution, where the amine group of the piperazine reacts with the carboxamide.

    Addition of the tert-Butoxy Group: The tert-butoxy group is introduced through the reaction of tert-butyl alcohol with the piperazine derivative in the presence of a strong acid like HCl.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and its structural flexibility make it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the xanthene core could impart unique biological activities.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or stability under various conditions. Its structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the xanthene core can participate in π-π stacking interactions. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide: Similar structure but lacks the tert-butoxy group.

    N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide: Similar structure but lacks the tert-butoxy group and has a different hydroxyl group position.

Uniqueness

The presence of the tert-butoxy group in N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O4/c1-27(2,3)33-19-20(31)18-30-16-14-29(15-17-30)13-12-28-26(32)25-21-8-4-6-10-23(21)34-24-11-7-5-9-22(24)25/h4-11,20,25,31H,12-19H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEDHRBAFBDKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.